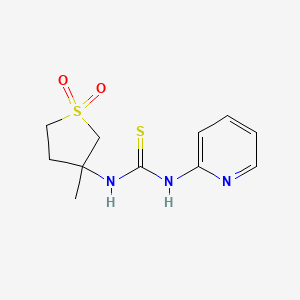

1-(3-Methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

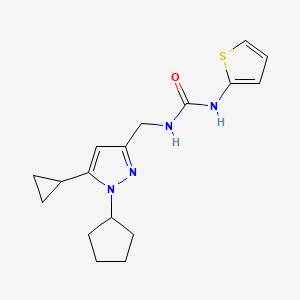

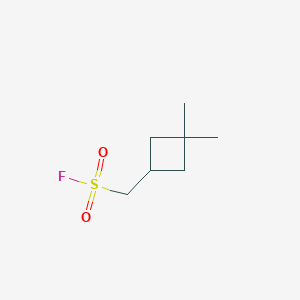

The compound “1-(3-Methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea” is likely to be a complex organic molecule. It seems to contain a thiourea derivative, a sulfone, and a tetrahydro-thiophene .

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered dioxothiolan ring, a pyridinyl group, and a thiourea moiety . The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates significant biological activities, where enantioselective approaches enable the rapid synthesis of derivatives with high enantiopurity and structural diversity. This method, involving asymmetric catalytic three-component 1,3-dipolar cycloaddition, offers a new avenue to medicinal chemistry and diversity-oriented synthesis due to its high yield, excellent stereoselectivities, and unusual regiochemistry under mild conditions (Chen et al., 2009).

Corrosion Inhibition

The compound's efficacy in inhibiting mild steel corrosion in acidic mediums highlights its potential as a corrosion inhibitor. The inhibition efficiency increases with concentration, affecting both anodic dissolution of steel and hydrogen evolution reaction. This research provides insights into its adsorption behavior and the mechanism of corrosion inhibition (Hosseini & Azimi, 2009).

Multinuclear NMR Study and Crystal Structures

Multinuclear NMR spectroscopy and crystal structure analyses reveal the complex formation and interaction dynamics of derivatives, providing a foundation for understanding their chemical behaviors and potential applications in designing new compounds with specific properties (Tessier & Rochon, 1999).

Biological System Modeling

The characterization of N2S(alkylthiolate)-coordinated Pb2+ compounds offers insights into the potential biological interactions of lead with cysteine-rich metal-binding sites in proteins. This research provides a model for understanding the structural and chemical basis of lead's biological effects, contributing to the broader field of bioinorganic chemistry (Andersen et al., 2006).

Antioxidant Activity

The study on catalytic chain-breaking pyridinol antioxidants introduces compounds with significant antioxidant activity, exceeding that of alpha-tocopherol. Their ability to quench peroxyl radicals efficiently and the catalytic mode of action in the presence of thiol reducing agents open up possibilities for their use in biological systems as protective agents against oxidative stress (Kumar et al., 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with.

Propiedades

IUPAC Name |

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-11(5-7-18(15,16)8-11)14-10(17)13-9-4-2-3-6-12-9/h2-4,6H,5,7-8H2,1H3,(H2,12,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQFXSSMIBGPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)

![5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2773705.png)

![2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2773708.png)

![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)